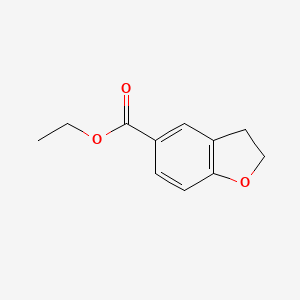

Ethyl 2,3-dihydrobenzofuran-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2,3-dihydro-1-benzofuran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-13-11(12)9-3-4-10-8(7-9)5-6-14-10/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFGKEYAPCVISE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)OCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90733996 | |

| Record name | Ethyl 2,3-dihydro-1-benzofuran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90733996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83751-12-6 | |

| Record name | Ethyl 2,3-dihydro-1-benzofuran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90733996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of 2,3-Dihydrobenzofuran-5-carboxylic Acid

The most straightforward and classical approach to prepare Ethyl 2,3-dihydrobenzofuran-5-carboxylate is through the esterification of the corresponding carboxylic acid with ethanol. This method typically involves acid-catalyzed Fischer esterification or use of coupling agents under controlled conditions.

-

- Starting Material: 2,3-dihydrobenzofuran-5-carboxylic acid

- Reagents: Ethanol, acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)

- Conditions: Reflux under dehydrating conditions to drive ester formation

- Work-up: Extraction, washing, drying, and purification by column chromatography or recrystallization

-

- Simple and direct

- Moderate to high yields depending on reaction time and catalyst

- Scalable for industrial production

This method is widely cited as the foundational synthesis route and is used for producing the compound for research and further chemical modification.

Multi-Step Synthesis via Substituted o-Hydroxybenzene Methyl Esters and Cyclization

A more complex and industrially relevant method involves starting from substituted o-hydroxybenzene methyl esters, followed by a series of reactions including oxidation, reduction, protection, substitution, cyclization, and hydrolysis to yield the target dihydrobenzofuran ester.

-

- Starting Material: p-Amino m-allyl o-hydroxybenzene methyl ester

- Oxidation and Reduction: To modify functional groups and prepare for cyclization

- Protection and Substitution: Use of protecting groups such as carbobenzoxy (Cbz) or tert-butyloxycarbonyl to control reactivity

- Cyclization: Intramolecular cyclization promoted by catalysts such as ruthenium trichloride/periodate composite to form the dihydrobenzofuran ring

- Hydrolysis: Final step to convert intermediates to this compound or related derivatives

-

- Ruthenium trichloride or its hydrate combined with periodate ions for oxidative cyclization

- Triethylamine as a base in tetrahydrofuran solvent under reflux for 12 hours

-

- High conversion ratios

- Low cost and simple post-reaction treatment

- Suitable for industrial-scale synthesis

| Step | Reagents/Conditions | Time | Yield/Notes |

|---|---|---|---|

| Cyclization | RuCl3/NaIO4 composite catalyst, THF, reflux | 12 hours | Efficient ring closure |

| Hydrolysis | Aqueous acidic or basic conditions | Variable | Final ester formation |

This method was patented and described as a robust industrial process with potential for scale-up.

Diversity-Oriented Synthesis via Suzuki Coupling and Boronic Acid Intermediates

Recent advances in synthetic organic chemistry have introduced diversity-oriented synthesis (DOS) strategies to prepare libraries of benzofuran derivatives, including this compound analogs, by employing Suzuki-Miyaura cross-coupling reactions.

-

- Construction of 3-carboxylate benzofurans via reaction with ethyl 2-diazoacetate catalyzed by tetrafluoroboric acid etherate (HBF4·OEt2), followed by dehydration.

- Conversion to boronic acid derivatives using trimethyl borate and lithium diisopropylamide (LDA) at low temperatures (-78 °C).

- Suzuki coupling with aryl halides or boronic acids catalyzed by PdCl2(dppf)·DCM to introduce various aryl substituents.

- Final hydrolysis under basic conditions to yield carboxylate esters.

| Step | Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Formation of benzofuran esters | Ethyl 2-diazoacetate, HBF4·OEt2, H2SO4 | 20–73 | Varies with substrate |

| Boronic acid formation | Trimethyl borate, LDA, −78 °C | 88–98 | High efficiency |

| Suzuki coupling | PdCl2(dppf)·DCM, aryl iodides/boronic acids | 11–92 | Dependent on aryl partner and substrate |

| Ester hydrolysis | Basic aqueous conditions | High | Conversion to carboxylate esters |

-

- Enables structural diversity for library synthesis

- Facilitates incorporation of various substituents for SAR studies

- Provides access to both cis- and trans-2,3-dihydrobenzofuran isomers through selective hydrogenation or reduction methods

-

- Lower yields with certain heteroaryl coupling partners

- Requires careful selection of building blocks and reaction conditions

This approach is valuable for medicinal chemistry applications and high-throughput screening of bioactive compounds.

Purification and Characterization

Following synthesis, this compound is typically purified by column chromatography using mixtures of ethyl acetate and hexane (30–40% ethyl acetate) and characterized by spectroscopic methods including:

- Infrared Spectroscopy (IR): Characteristic bands for ester carbonyl (~1700 cm^-1) and aromatic/heterocyclic C-H stretches

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR to confirm ring structure and ester functionality

- Mass Spectrometry: Molecular ion peak consistent with molecular weight 192.21 g/mol

- Melting Point: Around 158 °C for purified samples

These analytical data confirm the successful synthesis and purity of the compound.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield/Remarks |

|---|---|---|---|---|

| Esterification | 2,3-dihydrobenzofuran-5-carboxylic acid | Ethanol, acid catalyst | Reflux, dehydrating conditions | Moderate to high yield, simple method |

| Multi-step synthesis with cyclization | p-Amino m-allyl o-hydroxybenzene methyl ester | RuCl3/NaIO4 catalyst, triethylamine | THF, reflux 12 h | High conversion, industrial scale |

| Diversity-oriented synthesis (DOS) | Salicylaldehydes, ethyl 2-diazoacetate, boronic acids | PdCl2(dppf), LDA, HBF4·OEt2 | Low temp to reflux | Enables libraries, variable yields |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dihydrobenzofuran-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This reaction can convert carbonyl groups to alcohols or amines.

Substitution: This reaction can replace hydrogen atoms with other functional groups like halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Ethyl 2,3-dihydrobenzofuran-5-carboxylate and its derivatives have been investigated for their potential as antimicrobial agents. Research indicates that benzofuran derivatives exhibit significant activity against various bacterial strains, including those responsible for periodontal disease. These compounds are believed to work by inhibiting bacterial growth and biofilm formation, making them suitable candidates for dental care formulations such as toothpastes and mouthwashes .

Cancer Therapeutics

Recent studies have highlighted the role of 2,3-dihydrobenzofurans in cancer treatment. Some derivatives have shown promise as inhibitors of specific protein interactions involved in cancer progression. For instance, compounds that target the Bromo and Extra Terminal domain (BET) proteins have demonstrated high potency and selectivity in inhibiting cancer cell growth . this compound may serve as a scaffold for developing new anticancer agents with improved efficacy.

Pharmacological Applications

Anti-inflammatory Properties

this compound has been explored for its anti-inflammatory effects. Compounds in this class exhibit activities that may help mitigate conditions associated with oxidative stress and inflammation, such as psoriasis and other skin disorders. These properties make them valuable in developing topical treatments aimed at reducing inflammation and promoting skin health .

Neuroprotective Effects

Emerging research suggests that certain benzofuran derivatives may possess neuroprotective properties. They have been studied for their potential to alleviate symptoms associated with neuropathic pain and other neurodegenerative conditions. The ability to modulate cannabinoid receptors has been particularly noted in some studies, indicating a pathway for therapeutic interventions in neurological disorders .

Materials Science

Polymer Chemistry

this compound is also relevant in materials science, particularly in the development of polymers. Its structural characteristics allow it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research into polymer composites containing benzofuran derivatives is ongoing, with potential applications ranging from packaging materials to advanced composites used in aerospace engineering .

Case Studies

Mechanism of Action

The mechanism of action of ethyl 2,3-dihydrobenzofuran-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis. It may also exhibit antimicrobial activity by disrupting the cell membrane of bacteria .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues and Derivatives

(a) Radstrictin K

- Structure : Closely related to ethyl 2,3-dihydrobenzofuran-5-carboxylate, radstrictin K (C₁₄H₁₈O₅) lacks the 4′-phenethyl chain present in radstrictin B. Its dihydrobenzofuran core is substituted with hydroxyl and methyl groups at positions 4 and 6, respectively .

(b) Norcurlignan (Compound 1 from Liriope muscari)

- Structure : (2S,3R)-Methyl 7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydrobenzofuran-5-carboxylate. This compound features additional hydroxyl and methoxy substituents on the phenyl ring and a hydroxymethyl group at position 3 .

- Activity: Demonstrated significant antioxidant activity via DPPH and ABTS assays, suggesting that phenolic hydroxyl groups enhance radical scavenging capacity .

(c) Methyl 2,3-Dibromo-2,3-dihydrobenzofuran-5-carboxylate

- Structure : A brominated derivative synthesized via bromination of methyl benzofuran-5-carboxylate. The addition of bromine atoms at positions 2 and 3 alters steric and electronic properties .

- Applications : Brominated derivatives are often explored for enhanced reactivity in cross-coupling reactions or as intermediates in drug discovery .

Table 1. Comparative Data for this compound and Analogues

Structural-Activity Relationships (SAR)

- Ester Group Position : Ethyl or methyl esters at C5 (e.g., this compound vs. methyl analogues) influence solubility and metabolic stability. Ethyl esters generally exhibit higher lipophilicity .

- Bromination (e.g., methyl 2,3-dibromo derivative) increases molecular weight and reactivity, making it suitable for further functionalization . Amino substitutions (e.g., (R)-methyl 3-amino derivative) are critical for designing CNS-active drugs, leveraging hydrogen-bonding interactions .

Biological Activity

Ethyl 2,3-dihydrobenzofuran-5-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of this compound

- Chemical Formula : C11H12O3

- CAS Number : 83751-12-6

- Structural Characteristics : This compound is a derivative of benzofuran, which is known for its diverse biological activities.

Biological Activities

This compound has been studied for several key biological activities:

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial effects against various pathogens. It may inhibit bacterial growth and has potential applications in treating infections.

-

Anticancer Activity : Research suggests that this compound possesses significant anticancer properties. It has been shown to induce apoptosis in cancer cell lines through various mechanisms:

- Induction of Apoptosis : The compound activates caspase pathways, leading to programmed cell death in human leukemia cells (HL-60). Studies have demonstrated that treatment with this compound results in increased levels of intracellular calcium and reactive oxygen species (ROS), which are critical for apoptosis .

- Cell Cycle Arrest : It was observed that the compound increases the percentage of cells in the sub-G1 phase, indicating a rise in apoptotic cells .

The mechanisms by which this compound exerts its biological effects can be summarized as follows:

- Interaction with Cellular Targets : The compound interacts with various cellular targets leading to alterations in biochemical pathways. This includes modulation of proteins involved in apoptosis such as Bax and Bcl-2 .

- Oxidative Stress Induction : The generation of ROS contributes to oxidative stress, which is a significant factor in inducing apoptosis in cancer cells. Increased ROS levels can disrupt mitochondrial membrane potential, further promoting cell death .

Table 1: Summary of Biological Activities

| Activity Type | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Direct interaction with microbial cells |

| Anticancer | Induces apoptosis in HL-60 leukemia cells | Activation of caspase pathways; ROS production |

| Cell Cycle Arrest | Increased sub-G1 phase population | Modulation of cell cycle regulatory proteins |

Case Study: Anticancer Effects

A study focused on the effects of this compound on HL-60 cells revealed significant findings:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2,3-dihydrobenzofuran-5-carboxylate and its derivatives?

- Methodological Answer : A common route involves hydrogenation of the corresponding benzofuran precursor. For example, ethyl 3-(1-(tert-butyldimethylsilyl)-1H-indol-4-yl)-7-(methylcarbamoyl)benzofuran-5-carboxylate undergoes catalytic hydrogenation (e.g., H₂/Pd-C) in THF to yield the dihydrobenzofuran derivative with 84% efficiency . Post-synthetic modifications, such as desilylation using TBAF in THF, are employed to introduce functional groups (e.g., indole NH) .

Table 1 : Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Hydrogenation | H₂, Pd-C, THF, RT | 84 | |

| Desilylation | TBAF (1M in THF), RT, 30 min | 95 |

Q. How is spectroscopic characterization (NMR, LCMS) applied to confirm the structure of this compound?

- Methodological Answer :

- LCMS : Retention time (tR = 1.51 min) and [M+H]<sup>+</sup> at m/z = 479.5 confirm molecular weight .

- <sup>1</sup>H NMR : Key signals include δ 5.17–5.37 ppm (m, 2H, dihydrofuran CH₂), δ 4.16–4.30 ppm (q, 2H, ethyl ester), and δ 2.84–2.91 ppm (s, 3H, methylcarbamoyl) . Coupling constants (e.g., J = 8.6 Hz for diastereotopic protons) resolve stereochemistry .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in dihydrobenzofuran derivatives’ stereochemistry or conformation?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) determines absolute configuration and ring puckering. For example, puckering coordinates (Cremer-Pople parameters) quantify deviations from planarity in dihydrofuran rings .

Table 2 : Crystallographic Parameters for Related Compounds

| Compound | Space Group | Resolution (Å) | R Factor | Reference |

|---|---|---|---|---|

| Ethyl 5-oxo-2,3-diphenylcyclopentane | P2₁/c | 0.80 | 0.040 |

Q. What strategies address contradictions in spectral data for substituted dihydrobenzofurans?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., diastereomeric CH₂ groups at δ 4.7–5.3 ppm) .

- Dynamic NMR : Detects hindered rotation in carbamoyl groups (e.g., coalescence temperature analysis) .

Q. How do substituent modifications influence the biological activity of dihydrobenzofuran derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that:

-

Electron-withdrawing groups (e.g., carbamoyl at C7) enhance BET BD2 selectivity .

-

Steric bulk (e.g., tert-butyldimethylsilyl) modulates solubility and binding kinetics.

Table 3 : SAR Trends for BET Inhibition

Substituent Position Group IC₅₀ (nM) Selectivity (BD2/BD1) C7 Methylcarbamoyl 2.1 >100

Q. What computational methods predict hydrogen bonding patterns in dihydrobenzofuran crystals?

- Methodological Answer : Graph set analysis (Etter’s method) classifies hydrogen-bonding motifs (e.g., chains, rings) using topological descriptors. Density functional theory (DFT) optimizes molecular geometries to predict packing motifs .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies between theoretical and experimental NMR chemical shifts?

- Methodological Answer :

- DFT Calculations : Compare computed (GIAO method) and experimental shifts to identify conformational averaging .

- Solvent Effects : Account for DMSO-d₆ vs. CDCl₃ polarity differences in δ values .

Key Research Gaps

- Toxicity Profiling : Limited data exists for dihydrobenzofurans. Analogous benzofurans (e.g., 2,3-benzofuran) show hepatotoxicity via cytochrome P450 metabolism, suggesting the need for in vitro CYP inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.